molecular formula C21H22ClN3O2 B2514387 N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775347-71-1

N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Katalognummer: B2514387
CAS-Nummer: 1775347-71-1
Molekulargewicht: 383.88
InChI-Schlüssel: NRMNNMIJGWKWRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused azepinoquinazoline core with a 3-chlorophenyl carboxamide substituent. These compounds are typically synthesized for pharmaceutical research, with applications as enzyme inhibitors or receptor modulators.

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-24-18-12-14(20(26)23-16-7-5-6-15(22)13-16)9-10-17(18)21(27)25-11-4-2-3-8-19(24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMNNMIJGWKWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a compound belonging to the quinazoline family. This article explores its biological activities based on diverse research findings and case studies.

  • Molecular Formula : C21H22ClN3O2
  • Molecular Weight : 383.88 g/mol
  • Purity : Typically 95% .

Biological Activities

Quinazolines are known for their diverse pharmacological properties. The specific compound under discussion exhibits several notable biological activities:

  • Antibacterial Activity : Quinazoline derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds like N-(3-chlorophenyl)-5-methyl-12-oxo-quinazolines can inhibit bacterial growth effectively against various strains .
  • Anticancer Potential : Quinazolines are recognized for their role as tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro and may serve as a lead for developing new anticancer agents targeting specific cancers such as breast and prostate .
  • Anti-inflammatory Properties : Some studies have reported that quinazoline derivatives exhibit anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin. This suggests potential applications in treating inflammatory diseases .
  • CNS Activity : There is emerging evidence that quinazoline derivatives may possess central nervous system (CNS) activity. This includes potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier .

Comparative Biological Activity

The following table summarizes the biological activities of various quinazoline derivatives compared to N-(3-chlorophenyl)-5-methyl-12-oxo-quinazoline:

Compound NameAntibacterialAnticancerAnti-inflammatoryCNS Activity
N-(3-chlorophenyl)-5-methyl-12-oxo-quinazolineYesYesYesPossible
Erlotinib (a known TKI)YesYesModerateNo
Gefitinib (another TKI)YesYesLowNo
2-Methylquinazolin-4(3H)-oneModerateModerateHighPossible

Case Studies and Research Findings

  • Antibacterial Study : A study demonstrated that quinazoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness of N-(3-chlorophenyl)-5-methyl-12-oxo was comparable to standard antibiotics .
  • Anticancer Research : In vitro studies indicated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis through the inhibition of specific kinase pathways .
  • Anti-inflammatory Trials : Experimental models showed that quinazolines could reduce inflammation markers significantly more than traditional anti-inflammatory drugs in certain assays .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

  • Cell Viability Assays : The compound has shown significant inhibitory effects on various cancer cell lines such as HCT-116 and MCF-7. In vitro tests revealed IC50 values in the low micromolar range (1.9–7.52 μg/mL), indicating potent antiproliferative activity against these cell lines .
  • Mechanism of Action : The anticancer activity is believed to be associated with the compound's ability to induce apoptosis in cancer cells through specific molecular interactions with cellular targets involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Studies : It has demonstrated effectiveness against various bacterial strains. For example, compounds structurally related to N-(3-chlorophenyl)-5-methyl-12-oxo have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Fungal Activity : Additionally, it was tested for antifungal activity against strains like Candida albicans and Penicillium chrysogenum with varying degrees of success .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of the compound. These derivatives were subjected to anticancer screening against multiple human cancer cell lines. The results indicated that specific modifications to the side chains significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial potential of this compound alongside its analogs. The study found that certain derivatives exhibited low Minimum Inhibitory Concentration (MIC) values against targeted pathogens, suggesting their potential use as lead compounds for developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Property Target Compound (3-chlorophenyl) Analog 1 (3-chloro-4-methoxyphenyl) Analog 2 (3-chloro-4-fluorophenyl)
Molecular Formula Not explicitly provided C₂₂H₂₄ClN₃O₃ C₂₁H₂₁ClFN₃O₂
Molecular Weight - 413.9 g/mol 401.9 g/mol
Substituents 3-chlorophenyl 3-chloro-4-methoxyphenyl 3-chloro-4-fluorophenyl
Key Functional Groups Chlorine, carboxamide, ketone Chlorine, methoxy, carboxamide, ketone Chlorine, fluorine, carboxamide, ketone
Purity - >90% Not reported
Availability - Typically in stock Not reported

Impact of Substituent Modifications

  • The fluorine atom in Analog 2 increases electronegativity, which may improve binding affinity to target proteins (e.g., kinases) through dipole interactions .
  • Steric Effects :

    • The 4-methoxy and 4-fluoro substituents in the analogs occupy the para position relative to the chlorine atom, creating steric bulk that could influence conformational flexibility and receptor binding compared to the unsubstituted 3-chlorophenyl variant.
  • Pharmacokinetics :

    • Analog 1’s higher molecular weight (413.9 vs. 401.9 g/mol) may reduce membrane permeability but improve plasma protein binding .
    • Fluorine in Analog 2 often reduces metabolic degradation by cytochrome P450 enzymes, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical purification strategies for N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide?

  • Methodological Answer :

  • Multi-step synthesis : Begin with condensation of chlorophenyl groups with quinazoline precursors under reflux conditions (e.g., using ethanol or DMF as solvents) to form the core structure .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purification may require preparative HPLC to achieve >95% purity .
  • Critical Parameters : Control reaction temperature (60–80°C) to avoid side products like over-oxidized derivatives. Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., chlorophenyl and methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) .
  • Purity Analysis :
  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold) .
  • Melting Point Consistency : Compare observed values with literature to assess crystallinity .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include positive controls (e.g., doxorubicin) for comparative analysis .
  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action and identify biological targets?

  • Methodological Answer :

  • Target Identification :
  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • CRISPR Knockout Models : Silence suspected targets (e.g., kinases) and assess compound efficacy changes .
  • Mechanistic Probes :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
  • Fluorescent Tagging : Attach fluorophores (e.g., FITC) to track cellular localization via confocal microscopy .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for quinazoline-derived compounds?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) at the 3-chlorophenyl or methyl positions .
  • Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity data .
  • 3D-QSAR Modeling : Build CoMFA/CoMSIA models to predict activity trends based on steric/electrostatic fields .

Q. What strategies address discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Data Validation :
  • Cross-Platform Assays : Repeat activity tests in orthogonal assays (e.g., SPR vs. enzymatic assays) to rule out false positives .
  • Parameter Refinement : Adjust computational models (e.g., docking scoring functions) using experimental IC₅₀ values .
  • Solubility Correction : Account for bioavailability differences (e.g., via PAMPA assays) that may skew in vitro vs. in silico results .

Q. How is computational modeling integrated into the study of this compound's physicochemical properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict stability in aqueous solutions and membrane permeability .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to explain reactivity or photostability .
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles early in development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.